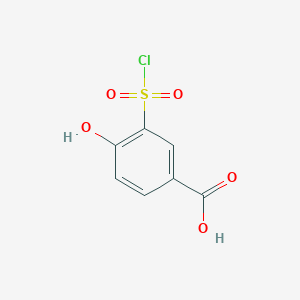3-(Chlorosulfonyl)-4-hydroxybenzoic acid
CAS No.: 77719-02-9
Cat. No.: VC2451526
Molecular Formula: C7H5ClO5S
Molecular Weight: 236.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77719-02-9 |
|---|---|
| Molecular Formula | C7H5ClO5S |
| Molecular Weight | 236.63 g/mol |
| IUPAC Name | 3-chlorosulfonyl-4-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C7H5ClO5S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3,9H,(H,10,11) |
| Standard InChI Key | UKNHBVJEQDQGIH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)O |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)O |
Introduction
Chemical Identity and Properties
Basic Information
3-(Chlorosulfonyl)-4-hydroxybenzoic acid is identified by the CAS registry number 77719-02-9 and has a PubChem CID of 12694849. The compound has several synonyms including its IUPAC name and simplified variations . Below is a table summarizing the key identifiers of this compound:
| Property | Value |
|---|---|
| IUPAC Name | 3-(Chlorosulfonyl)-4-hydroxybenzoic acid |
| Molecular Formula | C7H5ClO5S |
| CAS Number | 77719-02-9 |
| PubChem CID | 12694849 |
| Molecular Weight | 236.63 g/mol |
The compound was first created in the PubChem database on February 8, 2007, with the most recent modification dated February 22, 2025 .
Structural Features
The compound contains several key functional groups that define its chemical behavior:
-
A benzoic acid moiety (carboxylic acid attached to a benzene ring)
-
A chlorosulfonyl group (-SO2Cl) at position 3 of the benzene ring
-
A hydroxyl group (-OH) at position 4 of the benzene ring
The presence of these functional groups creates a complex electronic environment within the molecule, with the carboxylic acid and hydroxyl groups being electron-donating, while the chlorosulfonyl group is strongly electron-withdrawing. This electronic distribution significantly influences the compound's reactivity patterns.
Synthesis and Production
Industrial Methods
Chemical Reactivity
Functional Group Behavior
The reactivity of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid is largely determined by its three functional groups:
-
The chlorosulfonyl group (-SO2Cl) is highly reactive and electrophilic, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles such as amines, alcohols, and thiols. This reactivity makes it valuable as a sulfonylating agent in organic synthesis.
-
The carboxylic acid group (-COOH) can participate in typical carboxylic acid reactions, including esterification, amidation, and reduction to alcohols.
-
The hydroxyl group (-OH) at the para position relative to the carboxylic acid can undergo O-alkylation, acylation, and can influence the reactivity of the aromatic ring through its electron-donating properties.
The interplay between these functional groups likely results in a complex reactivity profile, with the electron-withdrawing chlorosulfonyl group enhancing the electrophilicity of the compound while potentially affecting the acidity of both the carboxylic acid and hydroxyl groups.
Common Reactions
Based on the functional groups present, 3-(Chlorosulfonyl)-4-hydroxybenzoic acid likely participates in several types of reactions:
-
Sulfonamide formation: Reaction of the chlorosulfonyl group with primary or secondary amines to form sulfonamides
-
Sulfonate ester formation: Reaction with alcohols to form sulfonate esters
-
Esterification: Reaction of the carboxylic acid group with alcohols to form esters
-
Amidation: Reaction of the carboxylic acid with amines to form amides
-
Etherification: Reaction of the hydroxyl group with alkylating agents to form ethers
These reactions would make the compound useful as a bifunctional or trifunctional building block in organic synthesis.
Applications and Uses
Industrial Applications
The industrial applications of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid are likely similar to those of related compounds such as 4-(Chlorosulfonyl)benzoic acid. Potential applications include:
-
Intermediate in the synthesis of pharmaceuticals, particularly those containing sulfonamide groups
-
Precursor for the preparation of dyes and pigments
-
Component in the manufacture of specialty polymers and resins
-
Reagent in the production of surface-active agents and detergents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume